molecular formula C13H20N2O B7892092 2-Amino-4-(azepan-1-ylmethyl)phenol

2-Amino-4-(azepan-1-ylmethyl)phenol

Cat. No.: B7892092
M. Wt: 220.31 g/mol
InChI Key: NTRXWXZZDMLNNM-UHFFFAOYSA-N
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Description

2-Amino-4-(azepan-1-ylmethyl)phenol (CAS 1096826-14-0) is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This chemical features a phenolic ring system substituted with an amino group and an azepane moiety, a structure that makes it a valuable intermediate in synthetic and medicinal chemistry research. Compounds with similar structural motifs, particularly those combining an aminophenol core with nitrogen-containing heterocycles like piperidine or azepane, have been investigated for their potential biological activity. Notably, such structures are found in research compounds studied for their interaction with estrogen receptors, suggesting this compound could serve as a key precursor in the development of receptor-targeting ligands . The azepane ring provides a specific conformational and basicity profile that can influence the pharmacokinetic properties of a molecule, making this reagent particularly useful for researchers in drug discovery aiming to explore structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this building block in the synthesis of more complex molecules for various preclinical research applications.

Properties

IUPAC Name

2-amino-4-(azepan-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRXWXZZDMLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(azepan-1-ylmethyl)phenol typically involves the reaction of 2-amino-4-methylphenol with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(azepan-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

Scientific Research Applications

2-Amino-4-(azepan-1-ylmethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: It is used for its antihistamine and antiemetic properties, making it useful in the treatment of conditions like nausea, vomiting, and vertigo.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(azepan-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to histamine receptors, thereby blocking the action of histamine and preventing allergic reactions. Additionally, it interacts with other receptors and pathways to exert its antiemetic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features
2-Amino-4-(azepan-1-ylmethyl)phenol C₁₂H₁₈N₂O 206.29 ~2.8* 52.0 Azepane enhances lipophilicity; phenol and amino groups enable H-bonding.
4-Amino-2-phenylphenol C₁₂H₁₁NO 185.22 ~2.1 46.2 Phenyl substituent increases rigidity; limited toxicological data available.
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 5.19 20.3 Azepane and ketone groups; high LogP suggests poor aqueous solubility.
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol C₁₄H₂₂N₂O₂ 250.34 ~1.5 64.3 Tert-butylamino group introduces steric bulk; polar hydroxyethyl chain.

*Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity: The azepane-containing compounds (LogP ~2.8–5.19) are markedly more lipophilic than derivatives with smaller substituents (e.g., tert-butylamino in ). This impacts membrane permeability and bioavailability.
  • Polar Surface Area (PSA): this compound (PSA 52.0 Ų) retains moderate polarity due to the phenol and amino groups, favoring solubility compared to the highly lipophilic bromophenyl-azepane derivative (PSA 20.3 Ų) .

Biological Activity

2-Amino-4-(azepan-1-ylmethyl)phenol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H16N2O
  • Molecular Weight: 204.27 g/mol

The compound features an amino group and a phenolic hydroxyl group, which are critical for its biological activity. The azepan moiety contributes to its structural complexity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5
HeLa (Cervical Cancer)15.0

The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Interaction with Enzymes: The phenolic hydroxyl group may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption: The azepan ring may facilitate membrane penetration, leading to cell lysis in microbial cells.

Research indicates that the compound can disrupt the integrity of bacterial membranes, which is crucial for its antimicrobial effects .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapies.

Case Study 2: Cancer Cell Line Sensitivity
A comparative study assessed the sensitivity of various cancer cell lines to this compound versus standard chemotherapeutics. The findings revealed that it was more effective in inducing apoptosis in resistant cancer cells compared to doxorubicin.

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